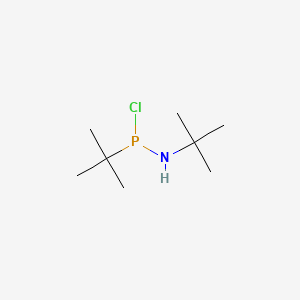
4-Hydrazinyl-3-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazino-3-nitroquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with hydrazino and nitro groups at the 4 and 3 positions, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydrazino-3-nitroquinoline typically involves the nitration of quinoline derivatives followed by hydrazination. One common method includes the nitration of 4-chloroquinoline to yield 4-chloro-3-nitroquinoline, which is then treated with hydrazine hydrate to produce 4-hydrazino-3-nitroquinoline .
Industrial Production Methods: Industrial production methods for 4-hydrazino-3-nitroquinoline often employ similar synthetic routes but on a larger scale. These methods may utilize continuous flow reactors to ensure efficient mixing and reaction control, thereby enhancing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydrazino-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydrazino group can participate in substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
4-Hydrazino-3-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer agent due to its ability to inhibit certain kinases.
Industry: It is used in the development of dyes and pigments
Wirkmechanismus
The mechanism of action of 4-hydrazino-3-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, thereby disrupting signal transduction pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-3-nitroquinoline
- 4-Hydroxy-3-nitroquinoline
- 4-Chloro-3-nitroquinoline
Comparison: 4-Hydrazino-3-nitroquinoline is unique due to the presence of both hydrazino and nitro groups, which confer distinct reactivity and biological activity. Compared to its analogs, it exhibits enhanced potential for enzyme inhibition and greater versatility in chemical transformations .
Eigenschaften
CAS-Nummer |
23589-54-0 |
|---|---|
Molekularformel |
C9H8N4O2 |
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
(3-nitroquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C9H8N4O2/c10-12-9-6-3-1-2-4-7(6)11-5-8(9)13(14)15/h1-5H,10H2,(H,11,12) |
InChI-Schlüssel |
SKRZKNWOHLTARM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




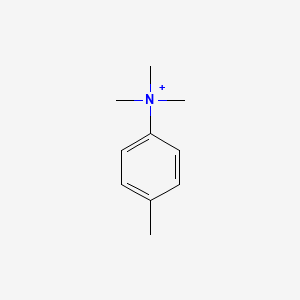
![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)


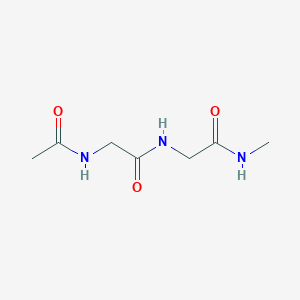
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
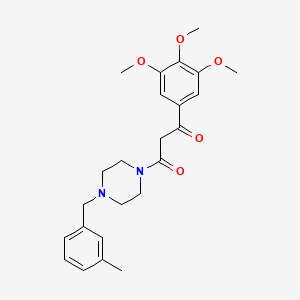

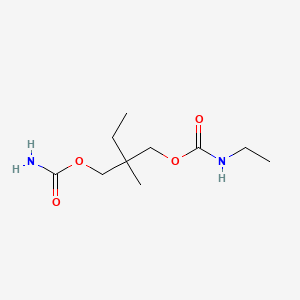
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
